molecular formula C7H11F3N2O3 B2970464 (2R)-N-Methylazetidine-2-carboxamide;2,2,2-trifluoroacetic acid CAS No. 2550997-26-5

(2R)-N-Methylazetidine-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B2970464
CAS No.: 2550997-26-5
M. Wt: 228.171
InChI Key: MTUKAYFULIMGNP-PGMHMLKASA-N
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Description

(2R)-N-Methylazetidine-2-carboxamide; 2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C5H10N2O.C2HF3O2. It is a trifluoroacetic acid salt of (2R)-N-methylazetidine-2-carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-N-methylazetidine-2-carboxamide; 2,2,2-trifluoroacetic acid typically involves the following steps:

  • Starting Material: The synthesis begins with the appropriate starting material, such as an azetidine derivative.

  • N-Methylation: The azetidine ring is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under controlled reaction conditions.

  • Carboxylation: The N-methylated azetidine is then subjected to carboxylation to introduce the carboxamide group. This can be achieved using reagents like carbonyldiimidazole (CDI) or carbodiimides (e.g., DCC, EDC).

  • Trifluoroacetylation: Finally, the carboxamide is treated with trifluoroacetic acid to form the trifluoroacetic acid salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2R)-N-Methylazetidine-2-carboxamide; 2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxamide group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce primary amines.

  • Substitution Products: Substitution reactions can lead to the formation of various alkylated or aminated derivatives.

Scientific Research Applications

(2R)-N-Methylazetidine-2-carboxamide; 2,2,2-trifluoroacetic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a tool in biochemical studies, such as enzyme inhibition or receptor binding assays.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-N-Methylazetidine-2-carboxamide; 2,2,2-trifluoroacetic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

(2R)-N-Methylazetidine-2-carboxamide; 2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:

  • N-Methylazetidine-2-carboxylic acid: This compound lacks the trifluoroacetic acid moiety and may exhibit different chemical and biological properties.

  • N-Methylazetidine-2-carboxamide hydrochloride: This is another salt form of the same compound, which may have different solubility and stability characteristics.

The uniqueness of (2R)-N-Methylazetidine-2-carboxamide; 2,2,2-trifluoroacetic acid lies in its trifluoroacetic acid moiety, which can impart specific properties such as increased acidity and stability.

Properties

IUPAC Name

(2R)-N-methylazetidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.C2HF3O2/c1-6-5(8)4-2-3-7-4;3-2(4,5)1(6)7/h4,7H,2-3H2,1H3,(H,6,8);(H,6,7)/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUKAYFULIMGNP-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H]1CCN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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